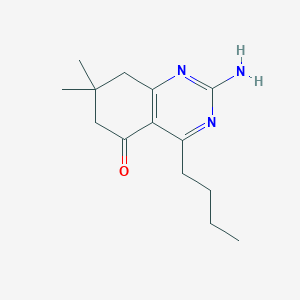![molecular formula C21H24O4 B4922872 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B4922872.png)
4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde, also known as MPB, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of organic compounds known as benzaldehydes and is commonly used as a chemical intermediate in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde is not fully understood. However, it has been proposed that 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde exerts its anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has several advantages in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. Moreover, 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has been found to be non-toxic and has low cytotoxicity, making it a safe option for in vitro and in vivo experiments. However, 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has some limitations as well. It has low solubility in water, which can limit its use in certain experiments. Moreover, the mechanism of action of 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde is not fully understood, which can limit its use in certain research areas.
Orientations Futures
There are several future directions for the use of 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde in scientific research. One potential area of research is the use of 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Moreover, the mechanism of action of 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde needs to be further elucidated to understand its full potential in various research areas. Additionally, the synthesis of novel derivatives of 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde can be explored to improve its solubility and efficacy in various experiments.
Méthodes De Synthèse
The synthesis of 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with 4-(2-methoxy-4-propen-1-yloxy)butyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde as a yellow solid with a melting point of 94-96°C.
Applications De Recherche Scientifique
4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has been extensively used in scientific research due to its unique properties. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Moreover, 4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde has been found to reduce inflammation and oxidative stress in various animal models.
Propriétés
IUPAC Name |
4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-6-17-9-12-20(21(15-17)23-2)25-14-5-4-13-24-19-10-7-18(16-22)8-11-19/h3,6-12,15-16H,4-5,13-14H2,1-2H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJJGDJHQCJQFS-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[2-Methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B4922808.png)
![1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B4922811.png)
![2-[(2-chlorobenzyl)oxy]-1-naphthonitrile](/img/structure/B4922817.png)
![ethyl (5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4922826.png)
![methyl 3-{[(4-sec-butylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4922832.png)
![methyl 3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4922833.png)
![4-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4922841.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4922865.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B4922879.png)
![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4922881.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4922896.png)
